molecular formula C7H12O2 B153444 2-Hexanone, 4-hydroxy-3-methylene-, (R)-(9CI) CAS No. 136378-00-2

2-Hexanone, 4-hydroxy-3-methylene-, (R)-(9CI)

Cat. No.: B153444
CAS No.: 136378-00-2
M. Wt: 128.17 g/mol
InChI Key: QJDSREBWOROHEM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Methylene-4-hydroxy-2-hexanone is an organic compound with a unique structure that includes a methylene group, a hydroxyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methylene-4-hydroxy-2-hexanone can be achieved through several methods. One common approach involves the aldol condensation of acetone with an appropriate aldehyde, followed by selective reduction and dehydration steps. The reaction conditions typically include the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of ®-3-Methylene-4-hydroxy-2-hexanone may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. Catalysts such as palladium or nickel may be employed to facilitate the hydrogenation steps, and advanced purification techniques like distillation or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: ®-3-Methylene-4-hydroxy-2-hexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under mild conditions.

Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-Methylene-4-hydroxy-2-hexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ®-3-Methylene-4-hydroxy-2-hexanone involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylene group can participate in electrophilic or nucleophilic reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • ®-3-Methylene-4-hydroxy-2-pentanone
  • ®-3-Methylene-4-hydroxy-2-heptanone
  • ®-3-Methylene-4-hydroxy-2-octanone

Comparison: Compared to these similar compounds, ®-3-Methylene-4-hydroxy-2-hexanone is unique due to its specific chain length and the positioning of functional groups, which influence its reactivity and potential applications. The presence of the methylene group adjacent to the hydroxyl and ketone groups provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.

Properties

CAS No.

136378-00-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(4R)-4-hydroxy-3-methylidenehexan-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h7,9H,2,4H2,1,3H3/t7-/m1/s1

InChI Key

QJDSREBWOROHEM-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C(=C)C(=O)C)O

SMILES

CCC(C(=C)C(=O)C)O

Canonical SMILES

CCC(C(=C)C(=O)C)O

Synonyms

2-Hexanone, 4-hydroxy-3-methylene-, (R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.